Methyl 2-((2-((2-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-((2-((2-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Novel Synthesis Approaches : A study described a novel one-pot synthesis method for Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, showcasing an efficient condensation process. The structural integrity of the synthesized compound was confirmed through various analytical techniques, including NMR, LC/MS, and single crystal X-ray diffraction, highlighting the presence of strong intramolecular hydrogen bonds (Kovalenko et al., 2019).
Cyclization Mechanisms : Research on the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has shown the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base strength used in the reaction. This study contributes to understanding the chemical behavior and cyclization pathways of related compounds (Ukrainets et al., 2014).
Pharmacological and Chemical Properties
- Synthetic Applications : The synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates and related derivatives was achieved through direct condensation, serving as key intermediates for further chemical modifications. This highlights the compound's utility in synthesizing complex molecules with potential biological activities (Fathala & Pazdera, 2017).
Crystallographic and Molecular Studies
- Crystal Structure Insights : An analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate revealed its crystal structure, providing detailed information on its molecular configuration and interactions. The study emphasized the role of weak hydrogen bonds and π–π interactions in stabilizing the crystal structure, which is crucial for understanding the compound's physical and chemical properties (Baba et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s worth noting that similar compounds, such as 2-aminothiazole derivatives, have been found to inhibit vegfr-2 kinase , which plays a crucial role in angiogenesis, a process that allows tumors to grow and metastasize.
Biochemical Pathways
Related compounds have been found to impact pathways associated with cancer cell proliferation and survival .
Result of Action
Similar compounds have been found to exhibit anticancer activity, suggesting potential cytotoxic effects on cancer cells .
Properties
IUPAC Name |
methyl 2-[2-(2-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-3-30-21(27)14-9-5-7-11-16(14)23-17(25)12-31-20-18(22(28)29-2)19(26)13-8-4-6-10-15(13)24-20/h4-11H,3,12H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWHWTJMUSUCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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